![molecular formula C16H16FNO B5153903 (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as 2F-DCK, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and is structurally similar to other dissociative substances such as PCP and DXM. The compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, it is believed to act on the NMDA receptor, which is involved in the regulation of pain, mood, and cognition. By blocking the NMDA receptor, (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is able to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
The use of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to produce a range of biochemical and physiological effects. These include altered perception of time and space, sedation, and dissociation. Additionally, it has been shown to produce mild to moderate euphoria and a sense of well-being.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its unique chemical properties. It has been shown to have a longer duration of action than ketamine, making it a potential alternative for research studies that require longer periods of anesthesia. Additionally, it has been shown to have a lower risk of side effects than traditional anesthetics.
However, there are also limitations to using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments. Its effects are highly dose-dependent, making it difficult to control the level of anesthesia in research subjects. Additionally, the compound has a relatively short half-life, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is its potential as a treatment for depression and chronic pain. Additionally, researchers are exploring its potential as a tool for studying the NMDA receptor and its role in pain, mood, and cognition. Finally, there is interest in developing new derivatives of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine that may have improved therapeutic properties.
Synthesemethoden
The synthesis of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine involves the reaction of 2-fluorobenzaldehyde with 3-(2-methoxyphenyl)-2-propenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to reductive amination with an amine to produce the final compound. The synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have anesthetic and analgesic properties similar to ketamine, making it a potential alternative to traditional anesthetics. Additionally, it has been shown to have antidepressant and anti-inflammatory effects, making it a potential treatment for depression and chronic pain.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-19-16-11-5-2-7-13(16)8-6-12-18-15-10-4-3-9-14(15)17/h2-11,18H,12H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISIGZMUYWNZSL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.